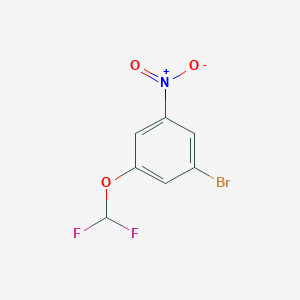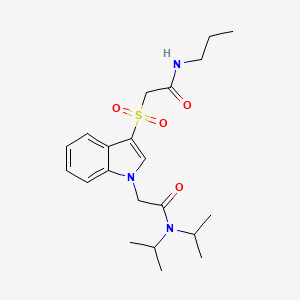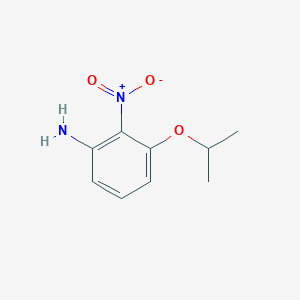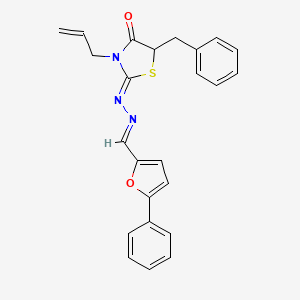![molecular formula C17H16N4O2 B2927906 (6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone CAS No. 2034487-60-8](/img/structure/B2927906.png)
(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone is an intricate chemical structure known for its applications in various scientific fields. This compound features a unique fusion of isoxazolo and pyrazolyl groups, contributing to its diverse reactivity and functionality in synthetic and applied chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone involves multiple steps. One common route starts with the preparation of the isoxazolo[4,5-c]pyridine moiety, followed by the introduction of the pyrazolyl group through a series of condensation reactions. The key reaction conditions include the use of specific catalysts, solvents such as dimethyl sulfoxide or acetonitrile, and temperatures ranging from ambient to reflux conditions.
Industrial Production Methods: In industrial settings, the large-scale production of this compound requires optimization of reaction conditions to maximize yield and purity. Continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and column chromatography are employed to ensure efficient and scalable production.
Análisis De Reacciones Químicas
Types of Reactions: The compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Its reactivity is primarily influenced by the presence of functional groups within the isoxazolo and pyrazolyl rings.
Common Reagents and Conditions: Oxidation reactions often utilize reagents like potassium permanganate or chromium trioxide under controlled conditions. Reduction reactions might involve reagents such as sodium borohydride or lithium aluminium hydride. Substitution reactions typically employ nucleophiles like alkyl halides or amines, often under basic conditions.
Major Products Formed: Depending on the specific reaction, major products can include derivatives with modified functional groups, such as hydroxylated or alkylated compounds, which can further expand its utility in various applications.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound serves as a valuable intermediate in the synthesis of complex organic molecules, aiding in the development of new materials and pharmaceuticals.
Biology: Biologically, it can be used as a probe to study biochemical pathways and interactions due to its reactive nature and structural versatility.
Industry: Industrially, it can be utilized in the production of advanced polymers, agrochemicals, and other high-value chemical products.
Mecanismo De Acción
The compound exerts its effects through interactions with molecular targets, such as enzymes or receptors, altering their activity or function. These interactions often involve the formation of covalent or non-covalent bonds, leading to changes in biological pathways. Detailed studies on its binding affinities and specific interactions are crucial for understanding its mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds:
Isoxazolo[4,5-c]pyridines
Pyrazolyl ketones
5-methyl-1-phenyl-1H-pyrazoles
Uniqueness: What sets (6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone apart from these similar compounds is its combined structural elements, which provide a unique reactivity profile and potential for multifunctional applications. This combination enhances its utility across multiple scientific disciplines, making it a compound of significant interest.
Propiedades
IUPAC Name |
6,7-dihydro-4H-[1,2]oxazolo[4,5-c]pyridin-5-yl-(5-methyl-1-phenylpyrazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2/c1-12-15(10-18-21(12)14-5-3-2-4-6-14)17(22)20-8-7-16-13(11-20)9-19-23-16/h2-6,9-10H,7-8,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTIRKXLZNIAJMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)N3CCC4=C(C3)C=NO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-amino-2-(3-cyclopentyl-1-bicyclo[1.1.1]pentanyl)acetate](/img/structure/B2927824.png)



![6-Hydroxy-11-(3-methoxyphenyl)-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5,10,12-pentaen-4-one](/img/structure/B2927833.png)

![2-(4-chlorophenyl)-2-[cyclopropyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]acetic acid](/img/structure/B2927835.png)
![methyl[(1-nonyl-1H-indol-4-yl)methyl]amine hydrochloride](/img/structure/B2927836.png)

![2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-{[6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide](/img/structure/B2927839.png)
![N-(2-chlorophenyl)-2-[3-(3-methoxybenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide](/img/structure/B2927842.png)
![N-(4-methoxyphenyl)-2-{[3-(3-pyridinyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1-hydrazinecarboxamide](/img/structure/B2927845.png)
![1-benzyl-N-isobutyl-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2927846.png)
